Cas no 344-14-9 (Dimethyl fluoromalonate)

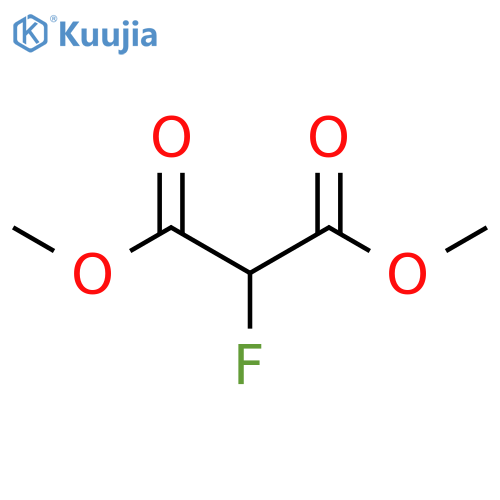

Dimethyl fluoromalonate structure

商品名:Dimethyl fluoromalonate

Dimethyl fluoromalonate 化学的及び物理的性質

名前と識別子

-

- Dimethyl fluoromalonate

- Fluoromalonic acid dimethyl ester

- Dimethyl 2-fluoromalonate

- dimethyl 2-fluoropropanedioate

- 2-fluoro-malonic acid dimethyl ester

- dimethyl fluoropropanedioate

- fluoro-malonic acid dimethyl ester

- methyl fluoromalonate

- dimethylfluoromalonate

- dimethyl2-fluoromalonate

- Propanedioic acid, fluoro-, dimethyl ester

- 1,3-dimethyl 2-fluoropropanedioate

- PubChem2148

- dimethyl alpha-fluoromalonate

- KSC225O3B

- DIMETHYL FLUORO MALONATE

- ZVXHZSXYHFBIEW-UHFFFAOYSA-N

- HMS1745A18

- FT-0625079

- SCHEMBL19492

- 344-14-9

- CS-0020165

- methyl 2-fluoro-4-methoxyacetoacetate

- MFCD00054680

- C5H7FO4

- A6063

- EN300-14293

- AS-20062

- Z99599894

- J-520370

- DTXSID60371844

- 2-fluoro-propanedioic acid dimethyl ester

- AMY6801

- AKOS001105957

- propanedioic acid, 2-fluoro-, 1,3-dimethyl ester

- DTXCID20322877

- DB-026514

-

- MDL: MFCD00054680

- インチ: 1S/C5H7FO4/c1-9-4(7)3(6)5(8)10-2/h3H,1-2H3

- InChIKey: ZVXHZSXYHFBIEW-UHFFFAOYSA-N

- ほほえんだ: FC([H])(C(=O)OC([H])([H])[H])C(=O)OC([H])([H])[H]

- BRN: 1768414

計算された属性

- せいみつぶんしりょう: 150.032837g/mol

- ひょうめんでんか: 0

- XLogP3: 0.6

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 回転可能化学結合数: 4

- どういたいしつりょう: 150.032837g/mol

- 単一同位体質量: 150.032837g/mol

- 水素結合トポロジー分子極性表面積: 52.6Ų

- 重原子数: 10

- 複雑さ: 129

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.211

- ふってん: 76 °C

- フラッシュポイント: 111-112°C/45mm

- 屈折率: 1.4032

- PSA: 52.60000

- LogP: -0.32950

- ようかいせい: 使用できません

Dimethyl fluoromalonate セキュリティ情報

- 危害声明: Toxic

- 危険物輸送番号:3265

- 危険カテゴリコード: R 34:やけどの原因になります。

- セキュリティの説明: S26-S36/37/39-S45-S23 2636/37/3945

-

危険物標識:

- 包装等級:II

- リスク用語:R34

- セキュリティ用語:8

- 危険レベル:8

- 包装グループ:II

Dimethyl fluoromalonate 税関データ

- 税関コード:2917190090

- 税関データ:

中国税関コード:

2917190090概要:

2917190090その他の無環ポリカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください

要約:

2917190090無環ポリカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:無最恵国関税:6.5% General tariff:30.0%

Dimethyl fluoromalonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | A3392912-25G |

Dimethyl fluoromalonate |

344-14-9 | 97% | 25g |

RMB 135.20 | 2025-02-20 | |

| Cooke Chemical | A3392912-500g |

Dimethyl fluoromalonate |

344-14-9 | 97% | 500g |

RMB 1584.00 | 2025-02-20 | |

| Chemenu | CM344075-500g |

Dimethyl fluoromalonate |

344-14-9 | 95%+ | 500g |

$273 | 2023-02-02 | |

| Enamine | EN300-14293-0.5g |

1,3-dimethyl 2-fluoropropanedioate |

344-14-9 | 95% | 0.5g |

$25.0 | 2023-05-03 | |

| Oakwood | 001555-1g |

Dimethyl fluoromalonate |

344-14-9 | 98% | 1g |

$10.00 | 2024-07-19 | |

| Fluorochem | 001555-100g |

Dimethyl fluoromalonate |

344-14-9 | 97% | 100g |

£130.00 | 2022-03-01 | |

| eNovation Chemicals LLC | D518631-5g |

DiMethyl 2-fluoroMalonate |

344-14-9 | 97% | 5g |

$200 | 2024-05-24 | |

| Cooke Chemical | A3392912-1G |

Dimethyl fluoromalonate |

344-14-9 | 97% | 1g |

RMB 23.20 | 2025-02-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DU691-25g |

Dimethyl fluoromalonate |

344-14-9 | 96% | 25g |

¥147.0 | 2022-06-10 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D830628-5g |

Dimethyl fluoromalonate |

344-14-9 | 96% | 5g |

¥49.00 | 2022-01-12 |

Dimethyl fluoromalonate 関連文献

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521

-

3. Book reviews

-

Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871

-

5. Book reviews

344-14-9 (Dimethyl fluoromalonate) 関連製品

- 680-65-9(diethyl difluoromalonate)

- 685-88-1(Diethyl fluoromalonate)

- 671-30-7(Methyl 2-fluoro-3-hydroxypropanoate)

- 373-96-6(2,2-difluoropropanoic acid)

- 426-65-3(Ethyl pentafluoropropionate)

- 146805-74-5(Methyl (R)-2-fluoropropionate)

- 344-14-9(Dimethyl fluoromalonate)

- 349-43-9(Ethyl 2-Fluoropropionate)

- 609-02-9(Dimethyl methylmalonate)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:344-14-9)氟丙二酸二甲酯

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:344-14-9)Dimethyl fluoromalonate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ